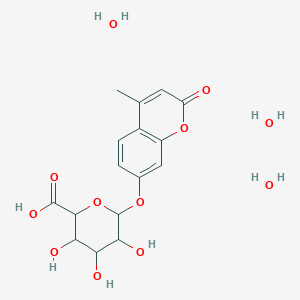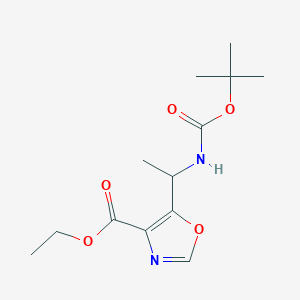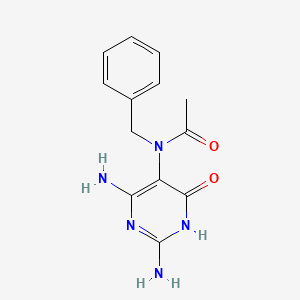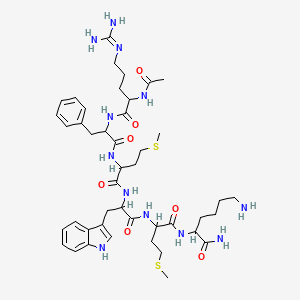
4-MUG trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl-β-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, an enzyme encoded by the gusA gene originally isolated from Escherichia coli. The compound is often utilized in plant molecular biology to identify transformed plants by their fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves the reaction of 4-methylumbelliferone with β-D-glucuronic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the glucuronide linkage .
Industrial Production Methods: Industrial production of 4-Methylumbelliferyl-β-D-glucuronide trihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-β-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-glucuronidase and occurs under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the fluorescence of the released 4-methylumbelliferone .
Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it an excellent marker for detecting β-glucuronidase activity .
Scientific Research Applications
4-Methylumbelliferyl-β-D-glucuronide trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various biochemical assays to detect enzyme activity.
Biology: Employed in plant molecular biology to identify transformed plants by their fluorescence.
Medicine: Utilized in diagnostic assays to detect β-glucuronidase activity in clinical samples, aiding in the identification of bacterial infections.
Industry: Applied in quality control processes to ensure the purity and activity of enzyme preparations .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronide linkage, releasing 4-methylumbelliferone. This compound is highly fluorescent and can be detected using a fluorimeter. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparison with Similar Compounds
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-glucopyranoside
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-α-D-glucopyranoside
Comparison: While these compounds share a similar fluorogenic property, 4-Methylumbelliferyl-β-D-glucuronide trihydrate is unique in its specificity for β-glucuronidase. This specificity makes it particularly valuable in applications where the detection of β-glucuronidase activity is critical, such as in plant molecular biology and clinical diagnostics .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13382008.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)
![2-[5-[3-(5-Carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadienyl]-3-ethyl-1,1-dimethyl-1H-benz[e]indolium inner salt](/img/structure/B13382023.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)
![2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate](/img/structure/B13382043.png)


![1-(3-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B13382058.png)
![5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13382074.png)
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
